Methyl 3-Oxo-3-[2-(trifluoromethoxy)phenyl]propionate
Description
Methyl 3-Oxo-3-[2-(trifluoromethoxy)phenyl]propionate is a fluorinated aromatic β-ketoester characterized by a trifluoromethoxy (-OCF₃) substituent at the ortho position of the phenyl ring. This compound serves as a key intermediate in medicinal and agrochemical synthesis due to its reactive β-ketoester moiety and the electron-withdrawing properties of the trifluoromethoxy group, which enhance metabolic stability and bioavailability .
Properties
Molecular Formula |
C11H9F3O4 |
|---|---|
Molecular Weight |
262.18 g/mol |
IUPAC Name |
methyl 3-oxo-3-[2-(trifluoromethoxy)phenyl]propanoate |
InChI |
InChI=1S/C11H9F3O4/c1-17-10(16)6-8(15)7-4-2-3-5-9(7)18-11(12,13)14/h2-5H,6H2,1H3 |
InChI Key |
WGYMXJCHGUVRRX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C1=CC=CC=C1OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 3-Oxo-3-[2-(trifluoromethoxy)phenyl]propionate typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with methyl acetoacetate under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 3-Oxo-3-[2-(trifluoromethoxy)phenyl]propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-Oxo-3-[2-(trifluoromethoxy)phenyl]propionate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to the presence of the trifluoromethoxy group, which can enhance the pharmacokinetic properties of drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-Oxo-3-[2-(trifluoromethoxy)phenyl]propionate involves its interaction with various molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of specific pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Positional Isomers: Ortho vs. Para vs. Meta Substitution
The position of the trifluoromethoxy group on the phenyl ring significantly influences physicochemical properties and reactivity:
Key Findings :
- Para-substituted analogs exhibit superior synthetic yields (e.g., 91% in two-step reactions for related compounds) due to reduced steric hindrance compared to ortho isomers .
- Ortho-substituted derivatives may display altered HPLC retention times and LCMS fragmentation patterns due to steric effects and dipole interactions .
Ester Group Variation: Methyl vs. Ethyl Esters
Replacing the methyl ester with an ethyl group alters lipophilicity and metabolic stability:
Key Findings :
Substituent Variations: Trifluoromethoxy vs. Trifluoromethyl vs. Halogens
The nature of the electron-withdrawing group impacts reactivity and biological activity:
Biological Activity
Methyl 3-Oxo-3-[2-(trifluoromethoxy)phenyl]propionate, a compound with the molecular formula C11H9F3O3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethoxy group, which is known to enhance lipophilicity and biological activity. The presence of the keto group contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C11H9F3O3 |
| Molecular Weight | 252.19 g/mol |
| IUPAC Name | This compound |
| CAS Number | 20064726 |
This compound exhibits its biological activities primarily through the inhibition of specific enzymes involved in metabolic pathways. The trifluoromethoxy group is believed to play a crucial role in enhancing the compound's affinity for these enzymes.
Enzyme Inhibition
Research indicates that this compound may inhibit enzymes such as:
- Cyclooxygenase (COX) : Involved in inflammation and pain pathways.
- Lipoxygenase : Plays a role in leukotriene synthesis.
Inhibition of these enzymes can lead to anti-inflammatory effects, which are beneficial in treating various inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound has been studied in relation to its structural components. Modifications to the trifluoromethoxy group and the carbonyl moiety have shown varying degrees of activity.
Key Findings:
- Trifluoromethoxy Substitution : Enhances potency by increasing lipophilicity and enzyme binding.
- Keto Group : Essential for maintaining biological activity; modifications can lead to loss of function.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Anti-inflammatory Activity :
- Antimicrobial Properties :
-
Cytotoxicity Studies :
- In vitro studies revealed that this compound showed cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
